tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate
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Overview
Description
tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate: is a chemical compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoxazine derivative with tert-butyl acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl 4-Fluoro-3-oxopiperidine-1-carboxylate: This compound shares a similar tert-butyl ester group but has a different core structure.
tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: Another compound with a tert-butyl ester group, but with a spirocyclic core.
Uniqueness: tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is unique due to its benzoxazine ring fused with an acetate group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
tert-butyl 2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)acetate |
InChI |
InChI=1S/C16H19NO5/c1-10(18)11-5-6-13-12(7-11)17(14(19)9-21-13)8-15(20)22-16(2,3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
LRNIWBYRWYZDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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